Xylamidine

Catalog No.
S547417
CAS No.
6443-50-1
M.F
C19H24N2O2
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xylamidine

CAS Number

6443-50-1

Product Name

Xylamidine

IUPAC Name

N'-[2-(3-methoxyphenoxy)propyl]-2-(3-methylphenyl)ethanimidamide

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C19H24N2O2/c1-14-6-4-7-16(10-14)11-19(20)21-13-15(2)23-18-9-5-8-17(12-18)22-3/h4-10,12,15H,11,13H2,1-3H3,(H2,20,21)

InChI Key

JRYTUFKIORWTNI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CC(=NCC(C)OC2=CC=CC(=C2)OC)N

Solubility

Soluble in DMSO

Synonyms

N-(2-(3-methoxyphenoxy)propyl)-m-tolylacetamidine tosylate, xylamidine, xylamidine tosylate, XYLAMIDINE TOSYLATE ANHYDROUS

Canonical SMILES

CC1=CC(=CC=C1)CC(=NCC(C)OC2=CC=CC(=C2)OC)N

Isomeric SMILES

CC1=CC(=CC=C1)CC(=N)NCC(C)OC2=CC=CC(=C2)OC

Description

The exact mass of the compound Xylamidine is 312.1838 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Xylamidine is a chemical compound classified as an amidine, specifically known for its role as a serotonin receptor antagonist. Its primary action is as an antagonist at the 5-hydroxytryptamine 2A receptor (5HT2A), with a lesser antagonistic effect on the 5-hydroxytryptamine 1A receptor (5HT1A). Due to its inability to cross the blood-brain barrier, Xylamidine is particularly useful for blocking peripheral serotonergic responses without central nervous system effects, such as sedation or interference with central serotonin agonists .

, including:

  • Nucleophilic Substitution: The nitrogen atom in the amidine group acts as a nucleophile, allowing it to engage in substitution reactions with electrophilic reagents.
  • Reduction: Under specific conditions, Xylamidine can be reduced to yield different derivatives.

Common reagents used in these reactions include alkyl halides for nucleophilic substitution and lithium aluminum hydride for reduction .

Xylamidine exhibits significant biological activity by acting as a peripheral antagonist of serotonin receptors. It has been shown to influence various physiological processes, such as:

  • Gastrointestinal Effects: By blocking 5HT2A receptors, Xylamidine can modulate gastric emptying and food intake, making it a subject of interest in studies related to appetite regulation .
  • Cardiovascular Effects: Its action on serotonin receptors can also affect cardiovascular responses, providing insights into potential therapeutic applications for cardiovascular disorders .

The synthesis of Xylamidine involves several steps:

  • Alkylation of 3-Methoxyphenol: The process begins with the alkylation of 3-methoxyphenol using α-chloropropionitrile in the presence of potassium iodide and potassium carbonate in methyl ethyl ketone (MEK) to form an intermediate compound.
  • Reduction: This intermediate is then reduced using lithium aluminum hydride to produce a primary amine.
  • Final Reaction: The primary amine is treated with m-tolylacetonitrile under acidic conditions to yield Xylamidine. An alternative method involves reacting the primary amine directly with m-tolylacetamidine under acid catalysis .

Xylamidine has several applications in scientific research and potential therapeutic contexts:

  • Research Tool: It is frequently used in pharmacological studies to investigate the role of serotonin receptors in various physiological processes.
  • Potential Therapeutic Uses: Given its receptor antagonism properties, Xylamidine may be explored for treating conditions influenced by serotonin signaling, such as anxiety and gastrointestinal disorders .

Studies involving Xylamidine have focused on its interactions with serotonin receptors and their physiological implications. For instance:

  • Food Intake Regulation: Research indicates that Xylamidine can reverse the effects of serotonin precursors like 5-hydroxytryptophan on food intake, suggesting its potential role in appetite control mechanisms .
  • Gastric Emptying Studies: Investigations have shown that Xylamidine affects gastric emptying rates, providing further evidence of its peripheral serotonergic activity .

Xylamidine shares structural similarities with other amidines and compounds that interact with serotonin receptors. Here are some notable compounds for comparison:

Compound NameStructure TypeReceptor ActivityUnique Features
BenzamidineAmidineSerotonin receptor antagonistUsed primarily in biochemical assays
DiminazeneAmidinesAntiprotozoal activityEffective against trypanosomiasis
PentamidineAmidinesAntiparasiticTargets Pneumocystis pneumonia
ParanylineAmidinesAntihypertensiveInhibits monoamine oxidase

Xylamidine's unique characteristic lies in its selective peripheral action on serotonin receptors without central effects, differentiating it from other compounds that may influence both central and peripheral systems .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

312.183778013 g/mol

Monoisotopic Mass

312.183778013 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NY0PC84NZK

Related CAS

6443-40-9 (tosylate)
13717-05-0 (tosylate hemihydrate salt/solvate)

MeSH Pharmacological Classification

Serotonin Antagonists

Wikipedia

Xylamidine

Dates

Modify: 2024-02-18
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